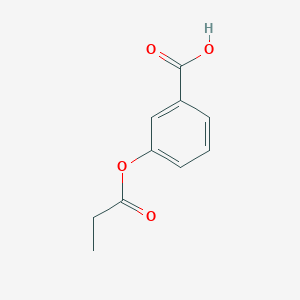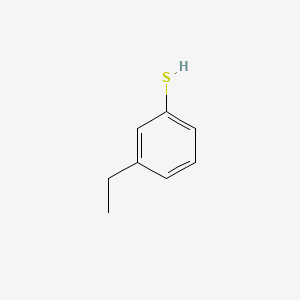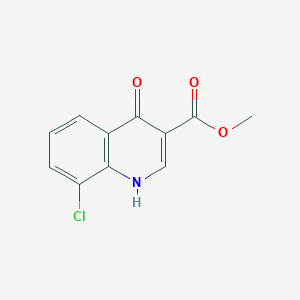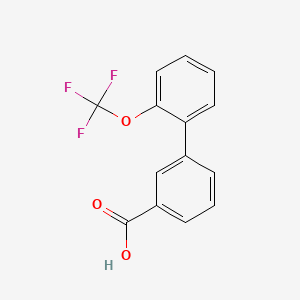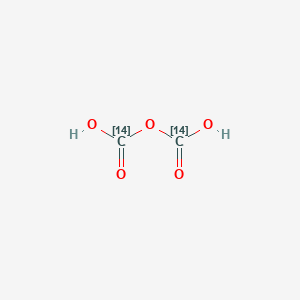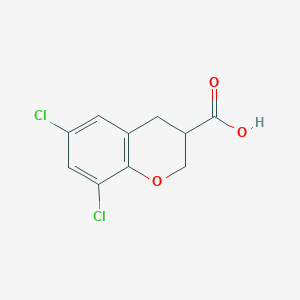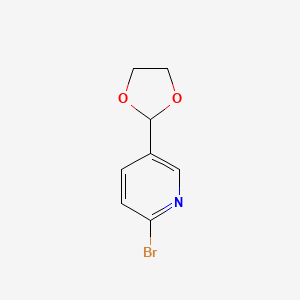
2-溴-5-(1,3-二氧戊环-2-基)吡啶
概述
描述
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is synthesized through various methods, and its mechanism of action has been studied in detail. In
科学研究应用
合成和结构研究
- 2-溴-5,5-二甲基-4,6-二氧代-1,3-二氧杂环己二烯与吡啶和碳酸钾水溶液反应,形成一种具有甜菜碱性质的化合物,由两个扭曲的环片段通过 C-N 单键连接而成。这说明了该化学品在创建复杂有机结构方面的潜力 (Kuhn, Al-Sheikh, & Steimann, 2003)。
高级有机合成
- 该化合物用于杂环体系的合成,证明了其在创建具有潜在应用于化学和药理学各个领域的多种有机分子的效用 (Bogolyubov, Chernysheva, & Semenov, 2004)。
光反应研究
- 2-(1H-吡唑-5-基)吡啶及其衍生物,包括溴取代变体,已被研究其光反应,表现出三种类型的光反应。这凸显了其在光化学研究中的重要性 (Vetokhina et al., 2012)。
光谱和光学研究
- 已经对类似的溴取代吡啶进行了光谱表征,表明 2-溴-5-(1,3-二氧戊环-2-基)吡啶在光谱和光学应用中的潜力 (Vural & Kara, 2017)。
在合成复杂分子中的作用
- 该化合物在合成复杂的分子(如四氮唑铱配合物)中起着至关重要的作用,这些分子在电化学和光物理研究中具有应用 (Stagni et al., 2008)。
铃木交叉偶联反应
- 2-溴-5-(1,3-二氧戊环-2-基)吡啶是铃木交叉偶联反应中的工具,该反应是合成具有潜在生物活性的新型有机化合物的基础 (Ahmad et al., 2017)。
萃取和分离过程
- 该化合物用于从酸性溶液中萃取某些元素(如 Am(III)),显示了其在化学分离过程中的效用 (Kolarik, Müllich, & Gassner, 1999)。
抗菌活性
- 其衍生物已显示出在抗菌活性方面的潜力,表明其在药物化学和药理学中的重要性 (Bogdanowicz et al., 2013)。
结构分析
- 已经分析了相关化合物的结构,提供了对分子几何和分子间相互作用的见解,这在材料科学和晶体学中很有价值 (Kandri Rodi et al., 2013)。
化学反应性和稳定性
- 对其衍生物的研究提供了有关其反应性和稳定性的信息,有助于理解其在合成化学和材料科学中的潜力 (Heard et al., 2003)。
属性
IUPAC Name |
2-bromo-5-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLATTOSKRETAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594155 | |
| Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine | |
CAS RN |
220904-17-6 | |
| Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

